

JH-Xvii-10: A Potent Tool for Interrogating DYRK1A/B Signaling Pathways

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Compound of Interest		
Compound Name:	JH-Xvii-10	
Cat. No.:	B12424097	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

JH-Xvii-10 is a highly potent and selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. With IC50 values of 3 nM and 5 nM for DYRK1A and DYRK1B respectively, it serves as a valuable chemical probe for elucidating the roles of these kinases in various cellular processes. DYRK1A and DYRK1B are implicated in a range of signaling pathways that regulate cell proliferation, differentiation, survival, and metabolism. Notably, their dysregulation has been linked to developmental disorders and cancer. This document provides detailed application notes and experimental protocols for utilizing **JH-Xvii-10** to study its effects on two key signaling pathways: the mTOR and Hedgehog pathways.

Data Presentation

The following tables summarize the known quantitative data for **JH-Xvii-10** and related DYRK1A/B inhibitors. This information is crucial for designing experiments and interpreting results.

Table 1: In Vitro Kinase Inhibition Profile of JH-Xvii-10



Kinase	IC50 (nM)
DYRK1A	3
DYRK1B	5
JNK1	1130
JNK2	1100
FAK	90
RSK1	82
RSK2	80
RSK3	61

This table showcases the high selectivity of **JH-Xvii-10** for DYRK1A and DYRK1B over other kinases.

Table 2: Anti-proliferative Activity of **JH-Xvii-10** in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell Line	Treatment Duration (h)	Concentration (µM)	% Decrease in Cell Proliferation
CAL27	72	10	~45%
FaDu	72	10	~40%

This data demonstrates the functional consequence of DYRK1A/B inhibition by **JH-Xvii-10** in cancer cells.

Table 3: Exemplary Quantitative Data from Studies with other DYRK1A/B Inhibitors



Inhibitor	Pathway	Assay Type	Cell Line/Syste m	Readout	IC50 / Effect
Harmine	mTOR	Western Blot	HEK293 cells	p-TSC2	Increased phosphorylati on reversed by harmine
DYRKi	Hedgehog	Luciferase Reporter Assay	Murine Gli reporter cells	GLI- dependent luciferase	IC50 of 3.7 μΜ
AZ191	mTOR/Hedge hog	Western Blot	Panc1 cells	p-AKT, GLI1	1 μM AZ191 increased p- AKT and GLI1 levels

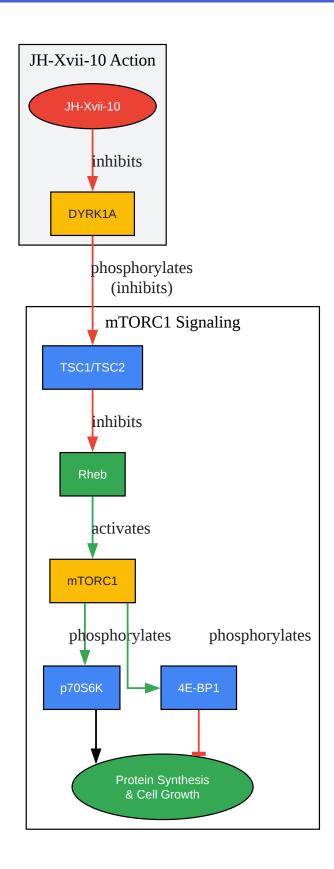
This table provides expected outcomes and approximate effective concentrations when using a DYRK1A/B inhibitor to study these pathways. Similar characterization is recommended for **JH-Xvii-10**.

Application 1: Studying the mTOR Signaling Pathway

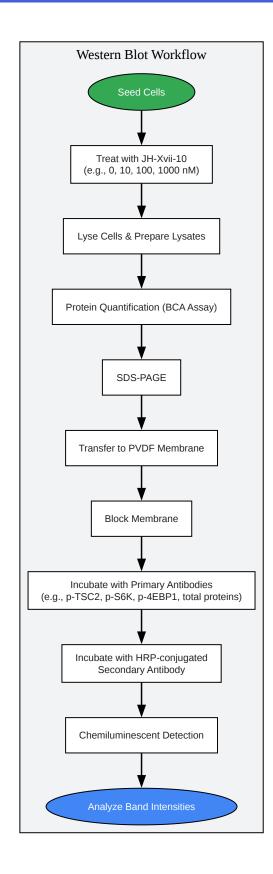
DYRK1A has been shown to interact with and phosphorylate the Tuberous Sclerosis Complex (TSC), a key negative regulator of the mTORC1 pathway[1][2][3][4][5][6]. By inhibiting DYRK1A, **JH-Xvii-10** can be used to investigate the role of this kinase in mTORC1 signaling and downstream processes like cell growth and proliferation.

Signaling Pathway Diagram

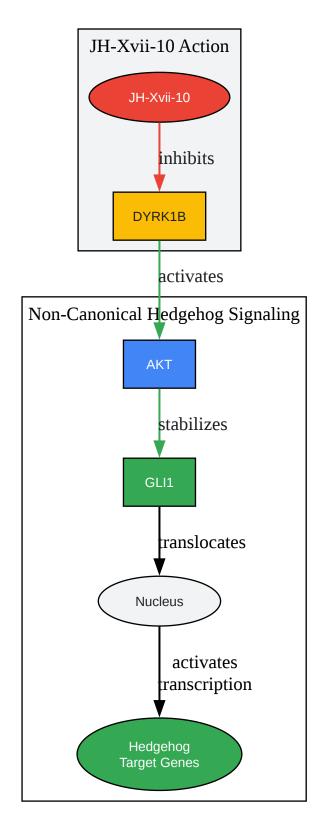


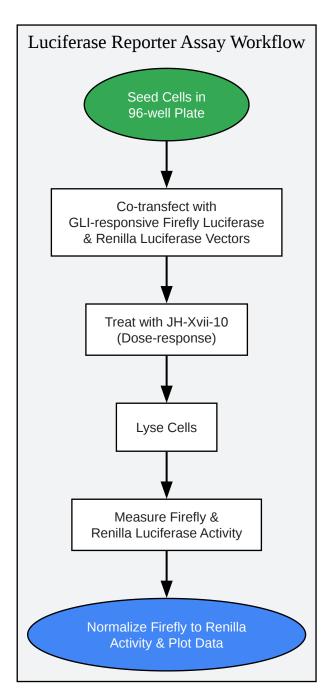












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